molecular formula C17H22N2O3 B2942296 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide CAS No. 953229-01-1

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B2942296
CAS No.: 953229-01-1
M. Wt: 302.374
InChI Key: CTXZPAKIUUAFAK-UHFFFAOYSA-N
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Description

“N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide” is a compound that belongs to the isoxazole class . Isoxazoles are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . They are known for their synthetic availability, special chemical and biological properties, and widespread practical use .


Synthesis Analysis

Isoxazoles can be synthesized through various methods. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Molecular Structure Analysis

The molecular structure of isoxazoles, including “N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide”, is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond is capable of cleavage, allowing one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Antitumor Activity

A synthesized compound, similar in structure to N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, exhibited potent antitumor activity against various cancer cells in vitro. This compound induced apoptosis in human hepatocellular carcinoma cells through the disruption of microtubule assembly, causing cell cycle arrest. Such compounds are promising for the therapeutic treatment of malignancies (R. Wu et al., 2009).

Enzyme Inhibition

Compounds with structural similarities to N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide have been synthesized and evaluated for their inhibition potential against various enzymes. For instance, certain derivatives demonstrated good activity against bovine carbonic anhydrase and acetylcholinesterase, indicating potential for therapeutic applications in conditions associated with these enzymes (N. Virk et al., 2018).

Antimicrobial and Antioxidant Properties

Research into N-acetyl pyrazoline derivatives, which share functional groups with N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, has demonstrated significant fungicidal and insecticidal activities. This suggests that structurally similar compounds could have potential as lead compounds for the development of new fungicides and insecticides (Zainab K. Al-Khazragie et al., 2022).

Synthetic Applications

The acetamide moiety, a common feature in compounds like N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, is prevalent in many natural and pharmaceutical products. Research into new reagents for N-alkylacetamide synthesis highlights the importance of such structures in the development of pharmaceuticals and natural product synthesis (Takeo Sakai et al., 2022).

Future Directions

The future directions for the study of “N-isopentyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide” and other isoxazoles could include the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a rich source of new compounds having promising biological activities .

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12(2)7-8-18-17(20)11-14-10-16(22-19-14)13-5-4-6-15(9-13)21-3/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXZPAKIUUAFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=NOC(=C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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